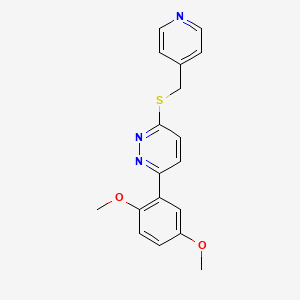
3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. This specific compound features a 2,5-dimethoxyphenyl group and a pyridin-4-ylmethylthio group attached to the pyridazine ring, making it a molecule of interest in various fields of chemical research.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition, as its structure allows it to interact with various biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves the use of a Suzuki coupling reaction, where a boronic acid derivative of 2,5-dimethoxyphenyl is coupled with a halogenated pyridazine.
Attachment of the Pyridin-4-ylmethylthio Group: This can be achieved through a nucleophilic substitution reaction, where a pyridin-4-ylmethylthiol reacts with a suitable leaving group on the pyridazine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyridin-4-ylmethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the pyridazine ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the pyridazine ring.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,5-Dimethoxyphenyl)-6-(methylthio)pyridazine: Similar structure but with a methylthio group instead of a pyridin-4-ylmethylthio group.
3-(2,5-Dimethoxyphenyl)-6-(phenylthio)pyridazine: Features a phenylthio group instead of a pyridin-4-ylmethylthio group.
3-(2,5-Dimethoxyphenyl)-6-(ethylthio)pyridazine: Contains an ethylthio group instead of a pyridin-4-ylmethylthio group.
Uniqueness
The presence of the pyridin-4-ylmethylthio group in 3-(2,5-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine provides unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more useful in specific applications, such as targeted enzyme inhibition or the development of materials with unique properties.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-3-5-17(23-2)15(11-14)16-4-6-18(21-20-16)24-12-13-7-9-19-10-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSWWMPJBDXTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)

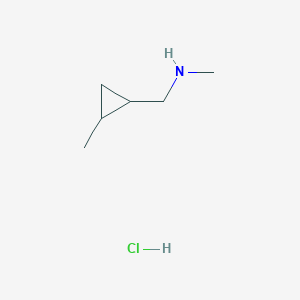

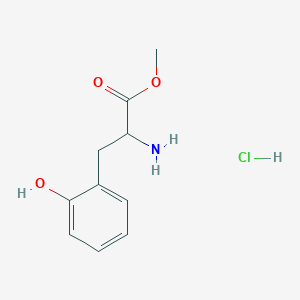
![11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2531679.png)

![5-chloro-2-nitro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2531683.png)
![2-Chloro-N-[1-(1,1-dioxo-1,4-thiazinan-4-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B2531684.png)
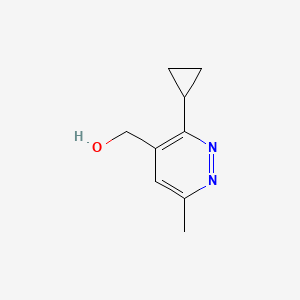
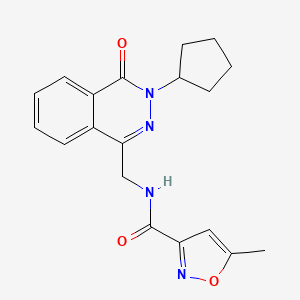
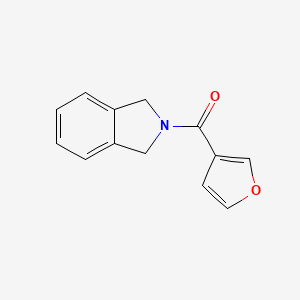

![7,8-dimethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2531691.png)
